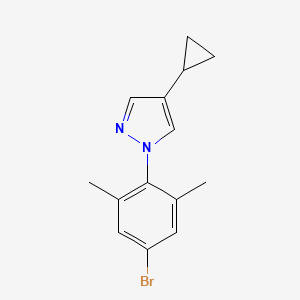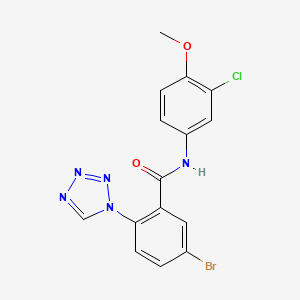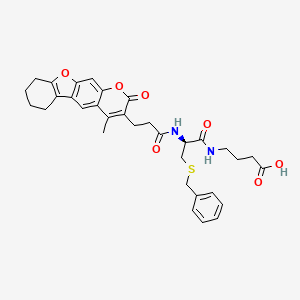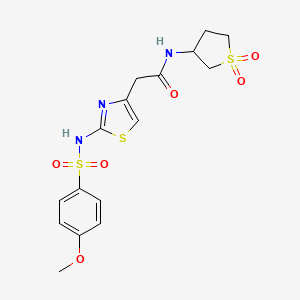![molecular formula C18H38O5Si B15174111 Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane CAS No. 921605-22-3](/img/structure/B15174111.png)
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is a silicon-based compound that features an oxirane (epoxide) group and a propyl chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of an epoxide-containing compound with a silane precursor. One common method is the reaction of glycidol with tri-tert-butoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of silicon-containing derivatives.
Wissenschaftliche Forschungsanwendungen
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to undergo various chemical transformations. The epoxide group is highly reactive and can participate in ring-opening reactions, while the silane group can form strong bonds with other silicon or carbon atoms. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: A similar compound with methoxy groups instead of tert-butoxy groups.
Glycidoxypropyltrimethoxysilane: Another related compound with glycidoxy and trimethoxy groups.
Uniqueness
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Eigenschaften
CAS-Nummer |
921605-22-3 |
|---|---|
Molekularformel |
C18H38O5Si |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
tris[(2-methylpropan-2-yl)oxy]-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C18H38O5Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)12-10-11-19-13-15-14-20-15/h15H,10-14H2,1-9H3 |
InChI-Schlüssel |
WUSDGIZCXCUHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](CCCOCC1CO1)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)





![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
